1-Ethoxy-9H-carbazole
Overview
Description
1-Ethoxy-9H-carbazole is a derivative of 9H-carbazole . It’s a nitrogen-containing aromatic heterocyclic compound . The molecular formula is C14H13NO and the molecular weight is 211.26 g/mol.
Synthesis Analysis
Carbazole derivatives can be synthesized through electropolymerization . The carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The comonomer, 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid was deposited on CFME through electrochemical synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a carbazole unit with an ethoxy group attached . Carbazole units are advantageous because of their intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap, and the natural functionalizing ability of the nitrogen atom .Chemical Reactions Analysis
Carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability . They can be electropolymerized to form conducting polymers .Scientific Research Applications
Applications in Materials and Chemicals:
- Thermoresponsive Polymers : Copolymers synthesized from 9-(4-Vinylbenzyl)-9H-carbazole exhibit fluorescent and thermoresponsive properties with potential applications in flexible packaging, electronics, and automotive industries (Lessard, Ling, & Maríc, 2012).
- Corrosion Inhibition : Carbazole derivatives, including those related to 1-Ethoxy-9H-carbazole, can effectively inhibit mild steel corrosion, forming adsorbed films on steel surfaces, useful in industrial maintenance (Nwankwo, Olasunkanmi, & Ebenso, 2017).
- Chromium Detection : A derivative of carbazole provides a selective and sensitive response to chromium(III), making it a potential probe for detecting this metal in various contexts (Zhang et al., 2013).
- Cellulosic Material Analysis : Fluorescence labeling with carbazole-9-carboxylic acid derivatives helps in determining carbonyl groups in cellulosics, offering a simpler and faster alternative to traditional methods (Roehrling et al., 2002).
- Optical Applications : Bipod carbazole derivatives exhibit promising optical properties suitable for OLED technologies, with potential for color emission in green and yellow-red due to intramolecular charge transfer (Çiçek et al., 2020).
Medical and Biological Applications:
- Free Radical Scavenging : Certain novel carbazole derivatives show promising free radical scavenging activity, which is important in various medical and biological contexts (Naik, Kumar, & Swetha, 2010).
- Antimicrobial and Anticancer Agents : Modified carbazole molecules have shown potential as antibacterial, antimalarial, anticancer, and anti-Alzheimer agents, suggesting a broad range of possible clinical applications (Tsutsumi, Gündisch, & Sun, 2016). Additionally, certain derivatives specifically exhibit notable antimicrobial activity against various bacteria and fungi, with some showing low cytotoxicity against certain cell lines (Kaplancıklı et al., 2012).
- Antitumor Properties : Some carbazole derivatives, including those related to this compound, show promising antitumor activity, indicating potential for pharmaceutical development (Jasztold-Howorko et al., 1994).
Other Applications:
- Pharmacological Compounds : Bacteria can produce hydroxylated 9H-carbazole derivatives with potential applications in the pharmaceutical and biotechnological fields (Waldau, Methling, Mikolasch, & Schauer, 2009).
- Fluorescent Dyes : Carbazole-containing dyes demonstrate positive solvatochromism and solvatofluorism, with thermal stability up to 300°C, showing utility in various scientific and industrial applications (Gupta et al., 2011).
Safety and Hazards
Future Directions
Carbazole-based compounds, including 1-Ethoxy-9H-carbazole, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Properties
IUPAC Name |
1-ethoxy-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-2-16-13-9-5-7-11-10-6-3-4-8-12(10)15-14(11)13/h3-9,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXYOSGWJXZWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553902 | |
Record name | 1-Ethoxy-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115663-18-8 | |
Record name | 1-Ethoxy-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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